3,5-dichloro-N-(3-iodophenyl)-4-methoxybenzamide
Overview
Description
3,5-dichloro-N-(3-iodophenyl)-4-methoxybenzamide, also known as DIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBO is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(3-iodophenyl)-4-methoxybenzamide involves the inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness associated with inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has also been shown to have anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-dichloro-N-(3-iodophenyl)-4-methoxybenzamide for lab experiments is its potency as a COX-2 inhibitor. This compound has been shown to be more potent than other COX-2 inhibitors such as celecoxib and rofecoxib. However, one of the limitations of this compound is its toxicity. This compound has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 3,5-dichloro-N-(3-iodophenyl)-4-methoxybenzamide. One area of research is in the development of new anti-inflammatory drugs. This compound has shown promise as a COX-2 inhibitor, but further research is needed to determine its efficacy and safety in humans. Another area of research is in the development of new cancer therapies. This compound has shown promise as an inducer of apoptosis in cancer cells, but further research is needed to determine its potential as a cancer treatment. Finally, this compound may also have potential applications in the treatment of cardiovascular disease, as COX-2 has been implicated in the development of atherosclerosis.
Scientific Research Applications
3,5-dichloro-N-(3-iodophenyl)-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new anti-inflammatory drugs. This compound is a potent inhibitor of COX-2, which is a key enzyme involved in the inflammatory response. By inhibiting COX-2, this compound may be able to reduce inflammation and pain associated with a wide range of diseases, including arthritis, cancer, and cardiovascular disease.
properties
IUPAC Name |
3,5-dichloro-N-(3-iodophenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c1-20-13-11(15)5-8(6-12(13)16)14(19)18-10-4-2-3-9(17)7-10/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONBVJHBBOVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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